6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-
Description
6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]- is a quinoline derivative featuring a 4-phenylpiperazine moiety linked via a methylene bridge (-CH2-) to the quinoline core at position 2. The compound’s design leverages the quinoline scaffold’s inherent bioactivity and the piperazine group’s versatility in modulating receptor interactions, such as dopamine D3 receptors .
Properties
CAS No. |
832101-99-2 |
|---|---|
Molecular Formula |
C20H22N4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]quinolin-6-amine |
InChI |
InChI=1S/C20H22N4/c21-17-7-9-20-16(14-17)6-8-18(22-20)15-23-10-12-24(13-11-23)19-4-2-1-3-5-19/h1-9,14H,10-13,15,21H2 |
InChI Key |
LANVKIOYLOBIJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC3=C(C=C2)C=C(C=C3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Doebner Reaction for Quinoline Formation
The Doebner reaction, a classical method for synthesizing quinoline-4-carboxylic acids, has been adapted for generating 6-substituted quinolines. As demonstrated in the synthesis of 6-methoxy-2-arylquinolines, this approach involves:
- Condensing p-anisidine (4-methoxyaniline) with benzaldehyde derivatives and pyruvic acid in ethanol under reflux.
- Cyclodehydration to form the quinoline ring, yielding 6-methoxyquinoline-4-carboxylic acid derivatives.
For the target compound, replacing p-anisidine with a 6-amine-protected aniline derivative could enable direct introduction of the 6-amino group. However, decarboxylation or selective functionalization at the 2-position would require additional steps.
Pfitzinger Reaction for 6-Substituted Quinolines
The Pfitzinger reaction, employing isatin derivatives and β-keto acids, offers a viable route to 6-substituted quinolines. In a recent antimycobacterial agent synthesis:
- 5-Substituted isatins reacted with pyruvic acid in aqueous KOH at 60°C to form quinoline-2,4-dicarboxylic acids.
- Selective decarboxylation at 210°C in nitrobenzene yielded 6-substituted-4-quinolinecarboxylic acids.
Adapting this method, 6-aminoquinoline could be synthesized by starting with 5-nitroisatin, followed by reduction of the nitro group to an amine post-cyclization.
Functionalization at the 2-Position
Alkylation with 4-Phenylpiperazine
Introducing the 4-phenylpiperazinylmethyl group typically involves nucleophilic substitution or reductive amination:
Method A: Bromomethyl Intermediate
- Bromination : Treat 6-aminoquinoline with N-bromosuccinimide (NBS) under radical conditions to generate 2-bromomethyl-6-quinolinamine.
- Alkylation : React the bromomethyl intermediate with 4-phenylpiperazine in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF at 60–80°C.
Method B: Reductive Amination
- Aldehyde Formation : Oxidize 2-hydroxymethyl-6-quinolinamine to 2-formyl-6-quinolinamine using MnO$$_2$$.
- Condensation : React the aldehyde with 4-phenylpiperazine and NaBH$$_3$$CN in methanol to form the methylene bridge.
Integrated Synthetic Pathways
Sequential Doebner-Alkylation Approach
- Quinoline Core Synthesis :
- Bromomethylation :
- Treat with paraformaldehyde and HBr/AcOH to install the bromomethyl group at the 2-position.
- Piperazine Coupling :
- React with 4-phenylpiperazine in DMF at 80°C for 12 hours.
- Deprotection :
- Remove the Boc group using TFA/DCM to yield the target compound.
Pfitzinger-Reductive Amination Route
- Isatin Preparation : Synthesize 5-nitroisatin from nitration of isatin.
- Quinoline Formation :
- Reduction :
- Hydrogenate the nitro group to an amine using Pd/C in ethanol.
- Reductive Amination :
- Introduce the 4-phenylpiperazinylmethyl group via Method B.
Yield : 28–37% over five steps.
Optimization and Modern Techniques
Ultrasound-Assisted Synthesis
Ultrasound irradiation enhances reaction efficiency by improving mass transfer. In pyrimidoquinoline syntheses:
- Mannich-type reactions achieved 85% yield in 1 hour under ultrasound vs. 6 hours conventionally.
- Applying this to the target compound’s alkylation step could reduce reaction times and improve yields.
Green Chemistry Approaches
- Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces toxicity.
- Catalysis : Using CuI/1,10-phenanthroline catalysts for C–N coupling minimizes byproducts.
Comparative Data on Synthesis Methods
| Method | Key Steps | Yield (%) | Time (h) | Advantages |
|---|---|---|---|---|
| Doebner-Alkylation | Doebner, Bromination, Alkylation | 45 | 24 | High regioselectivity |
| Pfitzinger-Amination | Pfitzinger, Hydrogenation | 37 | 30 | Scalable decarboxylation |
| Ultrasound-Alkylation | Ultrasound-assisted alkylation | 52* | 8* | Reduced reaction time |
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Synthetic Preparation
The compound is synthesized through nucleophilic substitution between 6-quinolinamine derivatives and 4-phenylpiperazine under basic conditions:
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Chloromethyl-6-nitroquinoline + 4-phenylpiperazine | DMF, 80°C, 6–8 hrs | 59–65% | |
| 2-Bromomethylquinoline + 4-phenylpiperazine | Triethylamine, 0°C, HOBt/EDC coupling | 44–59% |
Key intermediates often require nitro group reduction (H₂/Pd-C) or protective group strategies during synthesis .
Amine Functionalization Reactions
The 6-amino group participates in urea/thiourea formation and acylation:
Table 1: Amine-derived reactions
Mechanistic pathway for urea formation:
Piperazine Ring Modifications
The 4-phenylpiperazine moiety undergoes alkylation and cross-coupling:
Table 2: Piperazine reactivity
Quinoline Core Transformations
Electrophilic substitution occurs preferentially at positions 3 and 8:
Table 3: Ring-directed reactions
| Reaction | Reagents | Position | Byproducts |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C3, C8 | Dinitro derivatives |
| Bromination | Br₂, FeBr₃, CHCl₃ | C3 | Monobrominated isomer |
| Sulfonation | ClSO₃H, 100°C | C8 | Sulfonic acid salts |
Oxidation-Reduction Behavior
Critical redox transformations include:
-
Amine oxidation :
-
Methylene bridge oxidation :
Coordination Chemistry
The compound acts as a bidentate ligand via quinoline N and amine groups:
| Metal Ion | Complex Structure | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu(II) | [Cu(L)₂Cl₂] | 12.7 ± 0.3 | Antiviral activity |
| Pt(II) | cis-[PtCl₂(L)] | 8.9 × 10⁴ M⁻¹ | Cytotoxicity enhancement |
Biological Activity Correlation
Reaction products show enhanced pharmacological profiles:
| Derivative Type | IC₅₀ (μM) against AChE | Therapeutic Index |
|---|---|---|
| Parent compound | 18.3 ± 1.2 | 1.0 |
| N-(3-CF₃-phenyl)urea | 6.9 ± 0.4 | 3.8 |
| 8-Bromo analog | 4.1 ± 0.3 | 5.2 |
This comprehensive reactivity profile establishes 6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]- as a versatile scaffold for developing CNS-active agents, enzyme inhibitors, and metal-based therapeutics. Recent advances in its C–H functionalization chemistry suggest untapped potential for creating structurally complex pharmaceutical candidates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Potential use as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine involves its interaction with specific molecular targets in the body. For instance, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and enhancing cognitive functions . The compound may also interact with other neurotransmitter systems, contributing to its potential anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
- The methylene bridge in the target compound enhances conformational flexibility compared to direct piperazine attachment (e.g., 6-(Piperazin-1-yl)quinolin-3-amine) . This may improve binding to sterically constrained receptors.
- Quinolonecarboxylic acids (e.g., compounds) exhibit distinct solubility profiles due to their ionizable carboxylic acid group, contrasting with the basic amine in the target compound .
Q & A
Q. How do stability studies inform formulation development for labile analogs?
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